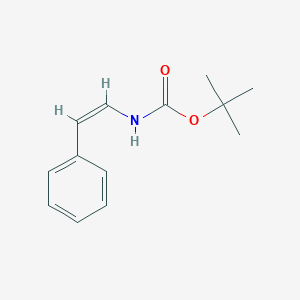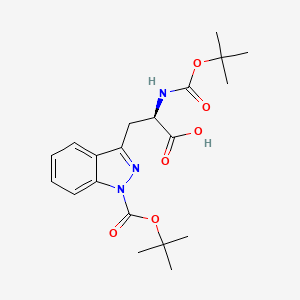
(R)-3-(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound characterized by its indazole core structure and tert-butoxycarbonyl (Boc) protecting groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of Boc Protecting Groups: The tert-butoxycarbonyl groups are introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reactions: The final step involves coupling the indazole derivative with a suitable amino acid derivative under peptide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The indazole core can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the indazole core can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino groups can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of indazole N-oxides.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its indazole core, which is a common motif in bioactive molecules.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-3-(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The Boc protecting groups help in stabilizing the molecule and enhancing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(1H-Indazol-3-yl)-2-amino-propanoic acid: Lacks the Boc protecting groups, making it less stable.
®-3-(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)-2-amino-propanoic acid: Has only one Boc protecting group, offering different reactivity and stability.
Uniqueness
The presence of two Boc protecting groups in ®-3-(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid provides enhanced stability and allows for selective deprotection, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C20H27N3O6 |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]propanoic acid |
InChI |
InChI=1S/C20H27N3O6/c1-19(2,3)28-17(26)21-14(16(24)25)11-13-12-9-7-8-10-15(12)23(22-13)18(27)29-20(4,5)6/h7-10,14H,11H2,1-6H3,(H,21,26)(H,24,25)/t14-/m1/s1 |
Clé InChI |
HLDNSHZQDFVAHH-CQSZACIVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=NN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=NN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




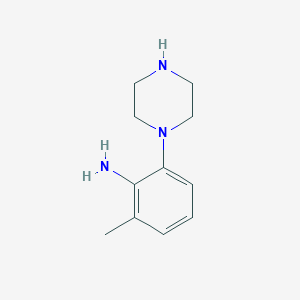
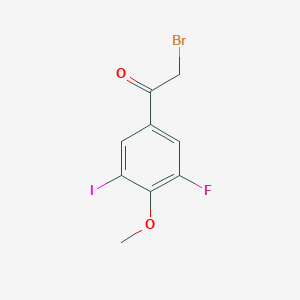
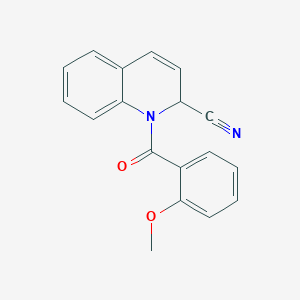

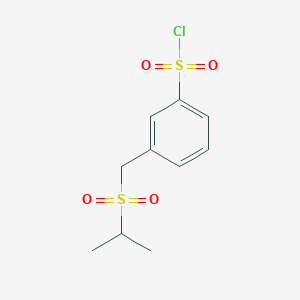
![(S)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B15200539.png)
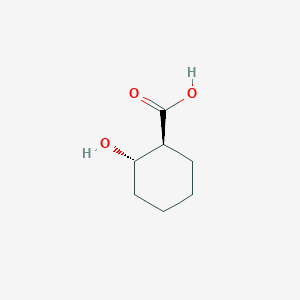
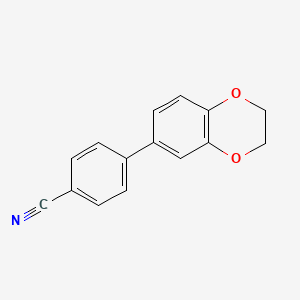
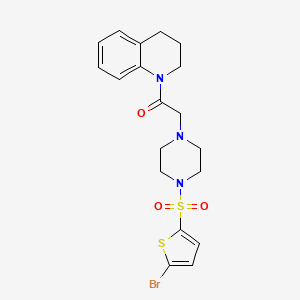
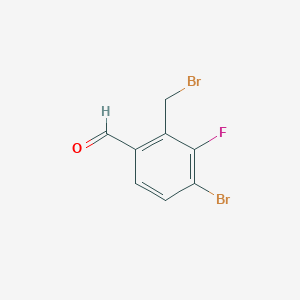
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
